1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(pyridine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15-5-3-7-20(15)8-12-9-22(19-18-12)13-10-21(11-13)16(24)14-4-1-2-6-17-14/h1-2,4,6,9,13H,3,5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJAKLOITLQUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS Number: 2034593-47-8) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 326.35 g/mol. The structure includes a pyrrolidin-2-one core linked to a triazole ring and a picolinoyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 2034593-47-8 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Adrenoceptors : Preliminary studies suggest that derivatives of pyrrolidinones exhibit significant binding affinities for α-adrenoceptors, which are crucial in regulating cardiovascular functions and metabolism .
- Enzyme Inhibition : The presence of the triazole moiety may facilitate interactions with specific enzymes involved in metabolic pathways, potentially influencing glucose and lipid metabolism .
Pharmacological Effects
Research indicates that compounds similar to 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Certain pyrrolidine derivatives have shown promise in reducing inflammatory responses in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Antihypertensive Effects : Compounds that target adrenoceptors have been linked to lowering blood pressure in hypertensive models .
- Metabolic Regulation : The compound's influence on glucose and triglyceride levels indicates potential applications in managing metabolic disorders such as diabetes and obesity .
Case Studies
Several studies have investigated the biological effects of similar compounds:
Study 1: Pyrrolidine Derivatives and Adrenoceptors
A study explored the binding affinity of pyrrolidine derivatives for α-adrenoceptors. The results demonstrated that these compounds could effectively modulate receptor activity, leading to changes in blood pressure and metabolic parameters in animal models .
Study 2: Metabolic Benefits
In another investigation, a related pyrrolidine compound was administered to obese rats. The findings revealed significant reductions in plasma triglycerides and glucose levels without affecting body weight or spontaneous activity, highlighting its potential as a therapeutic agent for metabolic syndrome .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure consists of a pyrrolidine ring connected to a triazole moiety and a picolinoyl group, which contributes to its potential biological activity. The synthesis typically involves multistep reactions that may include:
- Condensation reactions : These are often used to construct the triazole and pyrrolidine portions of the molecule.
- Functionalization : Modifications to enhance solubility or bioactivity can be performed post-synthesis.
Scientific Research Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown selective inhibition against DDR1 kinase, which is implicated in various cancers like non-small cell lung cancer (NSCLC) and breast cancer .
-
Antimicrobial Properties
- Compounds featuring triazole rings are known for their antimicrobial activities. Studies have demonstrated that similar derivatives exhibit significant antibacterial and antifungal effects, suggesting that 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one may possess similar properties.
-
Neuroprotective Effects
- There is emerging evidence that pyrrolidine derivatives can exert neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The interaction of the compound with neurotransmitter receptors could offer therapeutic avenues for conditions such as Alzheimer's disease.
Case Study 1: Anticancer Activity
A study focusing on the synthesis of various triazole derivatives revealed that compounds similar to 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exhibited promising anticancer activity against NSCLC cell lines. The mechanism was attributed to the inhibition of DDR1 kinase activity, leading to reduced cell proliferation and increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of pyrrolidine with triazole substitutions were tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Data Tables
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The picolinoyl group in the target compound distinguishes it from analogs with thiophene-acetyl (BK76078) or trifluoroethanone () moieties. Aromatic and electron-withdrawing groups (e.g., trifluoromethyl in EP compound) may influence target affinity and metabolic stability .
- Bioactivity Trends: Triazole derivatives with halogenated aryl groups (e.g., 4-bromo, 4-chloro) exhibit notable antimicrobial activity, as seen in . The target’s picolinoyl group could similarly enhance activity via pyridine-mediated interactions .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives () exhibit improved solubility, whereas lipophilic groups (e.g., trifluoromethyl in EP compound) may enhance membrane penetration .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm triazole and azetidine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine-pyrrolidinone junction .
How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS .
- Thermal Stability Tests : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
What experimental design principles should guide in vitro and in vivo studies?
Q. Basic Research Focus
- In Vitro : Use randomized block designs for cell-based assays to control for plate edge effects .
- In Vivo : Apply split-plot designs to test multiple doses and administration routes (e.g., oral vs. IV) .
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
